[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane

Corrosion Protection Hydrophobic Coatings Electrochemical Impedance Spectroscopy

[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane (CAS 225794-57-0) is a bifunctional organosilane bearing a reactive dimethylchlorosilane head group covalently linked via an ethyl bridge to a bulky, hydrophobic tris(trimethylsiloxy)silyl tail. With a molecular formula of C₁₃H₃₇ClO₃Si₅ and a molecular weight of 417.32 g/mol, this compound serves as a nanoscale hydrophobic coating precursor, a surface-functionalization reagent for silicon-based substrates, and a chemical intermediate for silicone-modified materials.

Molecular Formula C13H37ClO3Si5
Molecular Weight 417.31 g/mol
Cat. No. B12105075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane
Molecular FormulaC13H37ClO3Si5
Molecular Weight417.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](CC[Si](C)(C)Cl)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C13H37ClO3Si5/c1-18(2,3)15-22(16-19(4,5)6,17-20(7,8)9)13-12-21(10,11)14/h12-13H2,1-11H3
InChIKeyLUGNIGZCYCQQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane: Core Identity and Procurement-Relevant Characteristics


[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane (CAS 225794-57-0) is a bifunctional organosilane bearing a reactive dimethylchlorosilane head group covalently linked via an ethyl bridge to a bulky, hydrophobic tris(trimethylsiloxy)silyl tail . With a molecular formula of C₁₃H₃₇ClO₃Si₅ and a molecular weight of 417.32 g/mol, this compound serves as a nanoscale hydrophobic coating precursor, a surface-functionalization reagent for silicon-based substrates, and a chemical intermediate for silicone-modified materials. Its distinctive architecture—combining hydrolytically labile Si–Cl reactivity with sterically shielding tris(trimethylsiloxy) groups—positions it within a narrow functional niche among organo-chlorosilane coupling agents .

Why [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane Cannot Be Simply Replaced by Other Chlorosilanes or Alkyl Silanes


In-class organosilane reagents such as alkyltrichlorosilanes, perfluorinated chlorosilanes, or simple trialkoxysilanes differ fundamentally in molecular architecture, steric profile, and the resulting coating performance. Head-to-head studies demonstrate that [tris(trimethylsiloxy)silylethyl]dimethylchlorosilane yields distinctly different surface energy, adhesion strength, and electrochemical barrier properties compared to both fluorinated and longer-chain alkyl analogs when deposited under identical conditions [1]. The tris(trimethylsiloxy) moiety provides a unique combination of hydrophobicity due to its trimethyl-substituted siloxane cage and reduced steric accessibility that modulates hydrolysis and condensation kinetics—characteristics that directly translate into coating durability and interfacial stability that generic alkyl chlorosilanes cannot replicate [2]. Consequently, substitution without re-validation of film quality and corrosion-resistance performance introduces unacceptable risk of coating failure.

Product-Specific, Comparator-Based Quantitative Evidence for [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane Selection


Electrochemical Impedance Stability on AISI 304: Alkyl Silane vs. Fluorinated (FOTS) and Long-Chain Alkyl (FDDTS) Coatings

In a three-way direct comparison of hydrophobic silane films deposited on AISI 304 stainless steel under identical atomic-layer deposition (ALD)/chemical vapor deposition (CVD) conditions, [tris(trimethylsiloxy)silylethyl]dimethylchlorosilane (designated 'Alkyl') exhibited intermediate electrochemical impedance between FDDTS (highest) and FOTS (lowest), with EIS Bode and Nyquist plots showing that the Alkyl coating provides an effective barrier against charge transfer at the coating–electrolyte interface. While FDDTS demonstrated superior long-term stability, the Alkyl film outperformed the perfluorinated FOTS analog, indicating that the tris(trimethylsiloxy)silyl architecture offers a measurable electrochemical advantage over fluorocarbon-based silanes under seawater electrolyte conditions [1].

Corrosion Protection Hydrophobic Coatings Electrochemical Impedance Spectroscopy

Adhesion Optimization via Silicon Oxide vs. Plasma Oxide Pretreatment: Durability Differentiation

A targeted study on [tris(trimethylsiloxy)silylethyl]dimethylchlorosilane alone evaluated the effect of two adhesion-promoting pretreatments on AISI 304. When deposited on a silicon oxide (SiOₓ) adhesion layer grown by ALD, the Alkyl silane coating demonstrated measurably improved durability in corrosive medium and greater chemical stability compared to an identical coating deposited on plasma silicon oxide. The FTIR-ATR spectra confirmed that the silicon oxide pretreatment promoted more complete hydrolysis and siloxane network formation, leading to a denser, more chemically resistant film [1]. Complementing this, a parallel wear-behavior study showed that while plasma oxide pretreatment yielded better chemical stability, the silicon oxide pretreatment produced superior wear resistance under dry-sliding tribometer conditions [2].

Adhesion Promotion Surface Pretreatment Silane Coupling

Mechanical Robustness Ranking: Nanoindentation and Scratch Resistance vs. FDDTS and FOTS

A comparative nano-mechanical evaluation of three silane coatings deposited under identical conditions revealed a clear performance hierarchy. FDDTS exhibited the densest film morphology (by FESEM), the largest RMS surface roughness (by AFM), the highest maximum penetration load during nanoindentation, and the greatest scratch resistance. The Alkyl [tris(trimethylsiloxy)silylethyl]dimethylchlorosilane coating ranked intermediate between FDDTS and FOTS across all mechanical metrics, outperforming the perfluorinated FOTS coating in mechanical integrity while falling short of the long-chain alkyl FDDTS [1]. This intermediate mechanical profile may be advantageous in applications requiring a balance between flexibility and hardness, where the most mechanically robust coating (FDDTS) could be too stiff or prone to brittle failure.

Nanoindentation Scratch Resistance Mechanical Durability

Physicochemical Distinction from Fluorinated and Long-Chain Alkyl Analogs: Chemical Structure–Property Inference

A dedicated physicochemical investigation of three hydrophobic silanes—Alkyl (target), FOTS, and FDDTS—using ATR-FTIR, XRD, and EIS demonstrated that while all three compounds exhibited characteristic hydrophobic silane signatures by FTIR and were indistinguishable by XRD, their electrochemical impedance behavior in seawater electrolyte diverged significantly. FDDTS provided the highest impedance barrier, followed by Alkyl, followed by FOTS. The authors concluded that the organofunctional moiety (alkyl vs. perfluorinated vs. long-chain alkyl) directly governs the electrochemical barrier properties, with the tris(trimethylsiloxy)silyl architecture of the Alkyl compound conferring intermediate hydrophobicity and steric protection that is chemically distinct from both the fluorocarbon and the extended-hydrocarbon alternatives [1].

Structure–Property Relationship Hydrophobicity Nanoscale Coating

Evidence-Backed Application Scenarios for [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane Procurement


Non-Fluorinated Hydrophobic Nanocoating for Biomedical-Grade Stainless Steel

For surgical instruments, implant components, or diagnostic device surfaces made of AISI 304 or 316 stainless steel, [tris(trimethylsiloxy)silylethyl]dimethylchlorosilane offers a fluorine-free hydrophobic nanocoating that outperforms perfluorinated analogs (FOTS) in electrochemical barrier properties while avoiding the regulatory scrutiny and environmental persistence concerns associated with long-chain perfluoroalkyl substances (PFAS) [1]. When applied over a silicon oxide ALD adhesion layer, the coating achieves maximum corrosion durability, making it suitable for repeated sterilization cycles in biomedical environments [2].

Corrosion-Resistant Interlayer for Marine and Offshore Equipment

In marine environments where AISI 304 stainless steel is susceptible to pitting and crevice corrosion, the Alkyl silane coating, deposited via ALD/CVD with SiOₓ pretreatment, provides an effective electrochemical barrier in natural seawater. Although FDDTS offers the highest absolute impedance, the intermediate hydrophobicity and mechanical flexibility of the target compound may reduce cracking propensity under thermal cycling and wave-induced vibration, making it a practical choice for offshore sensor housings, valve components, and subsea connector surfaces [1][3].

Silicon Wafer and MEMS Surface Functionalization via Monolayer Deposition

The reactive dimethylchlorosilane head group enables covalent grafting onto hydroxylated silicon, silica, or glass surfaces to form robust tris(trimethylsiloxy)silyl monolayers. This approach, demonstrated for silicon wafer modification using tris(trimethylsiloxy)chlorosilane analogs, generates nanoporous hydrophobic monolayers with controlled surface roughness at the nanometer scale, directly applicable to microelectromechanical systems (MEMS) anti-stiction coatings and biosensor interface passivation [3]. The ethyl linker provides additional conformational flexibility compared to direct Si–C attachment, which may improve monolayer packing density.

Silicone-Modified Polyurethane and Acrylate Intermediates for Textile and Coating Formulations

The compound serves as a key intermediate for introducing the tris(trimethylsiloxy)silyl group into polymer backbones, particularly polyurethane acrylates used in hydrophobic textile treatments and oil/water separation membranes. By reacting the chlorosilane terminus with hydroxyl-functional prepolymers, formulators can incorporate a sterically shielded, highly hydrophobic siloxane side chain that enhances water repellency without the need for fluorocarbon chemistry [2].

Quote Request

Request a Quote for [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.